![molecular formula C19H14ClN3O B2609620 5-[1-(2-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone CAS No. 400077-24-9](/img/structure/B2609620.png)
5-[1-(2-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone
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Overview
Description
Molecular Structure Analysis
The molecular structure of “5-[1-(2-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone” is not explicitly mentioned in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-[1-(2-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone” are not explicitly mentioned in the sources I found .Scientific Research Applications
Chemical Synthesis and Structural Analysis
The compound is involved in various synthetic pathways and structural studies. For instance, it's part of the synthesis of 5-(1H-benzimidazol-2-yl)-1H-pyrazolo-[3,4-b]pyridines through reactions that produce compounds with a 1,4-dihydropyridine ring, indicating its role in the formation of complex heterocyclic structures (Dzvinchuk, 2007). Similarly, the compound is a precursor in the synthesis of multidentate N-heterocyclic biscarbenes and their complex derivatives, showcasing its versatility in forming complex molecular structures (Caballero et al., 2001).
Optical Properties and Material Science
In material science, derivatives of this compound have been synthesized and characterized to study their optical properties. The absorption and emission λmax of these compounds, synthesized from 3-butyl-1-chloroimidazo[1,5-a]pyridine-7-carboxylic acid and ethyl 3-aryl-1H-pyrazole-5-carboxylate, are influenced by substituent groups, suggesting its potential in photonics and electronics (Ge et al., 2014).
Catalytic and Chemical Reactions
The compound is also significant in catalysis; it serves as a precursor in forming palladium N-heterocyclic carbene complexes that are used as catalysts in carbon–carbon bond-forming reactions, highlighting its utility in organic synthesis and drug development (Akkoç et al., 2016).
Biological Interactions and Potential Therapeutic Uses
From a biological perspective, derivatives of this compound show selective inhibition of heme oxygenase-2 activity, indicating potential therapeutic applications, particularly in pharmacology and as a target for drug discovery (Vlahakis et al., 2013). Furthermore, its derivatives have been studied for potential anticancer activity, with findings suggesting their efficacy against various carcinoma cells, which might be pivotal in the development of new cancer therapies (Zhao et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O/c20-15-6-2-1-5-14(15)12-23-17-8-4-3-7-16(17)22-19(23)13-9-10-18(24)21-11-13/h1-11H,12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAESXCBPFGVNKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2C4=CNC(=O)C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[1-(2-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone |
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